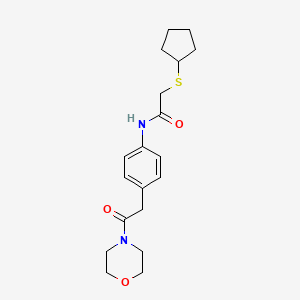

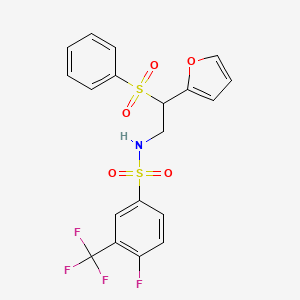

![molecular formula C14H12N4O3S B2466170 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-70-5](/img/structure/B2466170.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[c][1,2,5]thiadiazol-4-yl moiety, which is a type of heterocyclic compound. These types of compounds are often used in the development of various pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions often involve the formation or breaking of bonds in the heterocyclic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-4-yl and pyridine moieties. These groups can contribute to the compound’s fluorescence properties, stability, and reactivity .Scientific Research Applications

Synthesis and Characterization

- A study by Adhami et al. (2012) describes the synthesis of a compound similar to the one , N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, through reactions forming new bonds between sulfur and nitrogen atoms. This compound was characterized using various spectroscopic methods and X-Ray crystallography (Adhami et al., 2012).

Biological Activity and Potential Applications

- Anticancer Evaluation : Tiwari et al. (2017) synthesized derivatives containing a thiadiazole scaffold and benzamide groups, which demonstrated significant anticancer activity against multiple human cancer cell lines. This research suggests potential applications in cancer treatment (Tiwari et al., 2017).

- Nematocidal Activity : Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing promising nematocidal activity. This indicates potential use in agricultural pest control (Liu et al., 2022).

- Cytotoxicity against Cancer Cell Lines : Adhami et al. (2014) reported on N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which showed significant cytotoxicity against various human cancer cell lines. This highlights another potential application in oncology (Adhami et al., 2014).

- Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including those related to thiadiazole benzamide, which displayed antimicrobial activity. This suggests possible applications in developing new antimicrobial agents (Patel et al., 2011).

Chemical Properties and Reactions

- A study by Singh et al. (2014) focused on the synthesis and characterization of thiadiazole derivatives, providing insights into the chemical properties and potential reactions of compounds similar to the target molecule (Singh et al., 2014).

Potential for Drug Development

- Qian et al. (2017) reported a method for synthesizing benzothiazoles and thiazolopyridines from thioamides, indicating the utility of thiadiazole benzamide derivatives in pharmaceutical development (Qian et al., 2017).

Environmental and Analytical Applications

- Hajiaghababaei et al. (2016) utilized a derivative of thiadiazole benzamide for the construction of a chromium ion selective electrode, suggesting its application in environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial cells . It is a type of aggregation-induced emission luminogen (AIEgen), which are promising candidates for bacterial imaging and detection .

Mode of Action

The compound interacts with its targets through a mechanism that involves the induction of fluorescence . Specifically, it is suggested that the triphenylamine moiety of the compound, rather than the positively charged pyridine group, first contacts the cell membrane . Once the compound is fully inserted into the cell membrane, the hydrophobic triphenylamine moiety is located in the hydrophobic core of the cell membrane, restricting the molecular rotation of the compound, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .

Biochemical Pathways

The compound affects the pathways related to bacterial cell membrane integrity . The insertion of the compound into the cell membrane and the subsequent fluorescence “turn-on” can disrupt the normal function of the cell membrane, leading to bacterial death .

Pharmacokinetics

Given its mode of action, it is likely that its bioavailability is influenced by its ability to interact with bacterial cell membranes and induce fluorescence .

Result of Action

The result of the compound’s action is the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to die .

Action Environment

The action of the compound can be influenced by environmental factors such as light exposure . As a type of AIEgen, the compound’s ability to induce fluorescence and kill bacteria is dependent on light, making it a potential candidate for photodynamic therapy .

Future Directions

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-18-7-8(11(21-2)6-12(18)19)14(20)15-9-4-3-5-10-13(9)17-22-16-10/h3-7H,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIIPGRRVGYDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

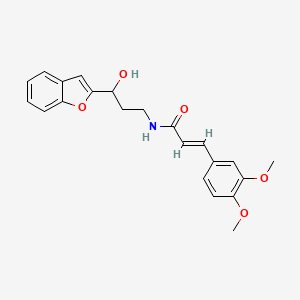

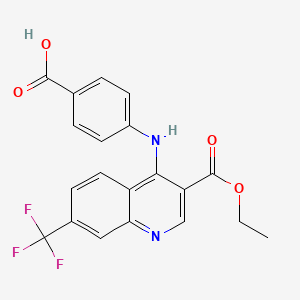

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)

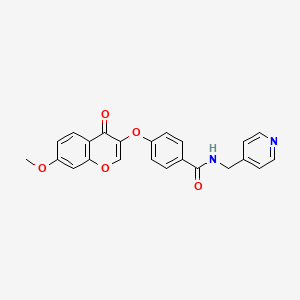

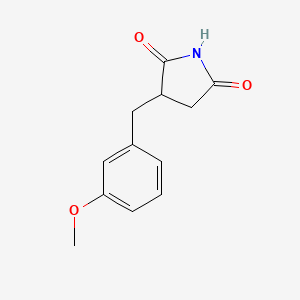

![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

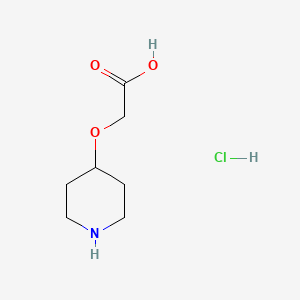

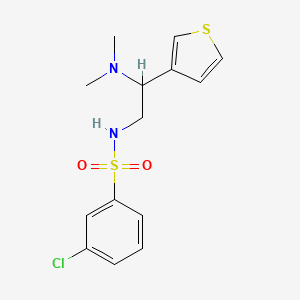

![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)

![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)